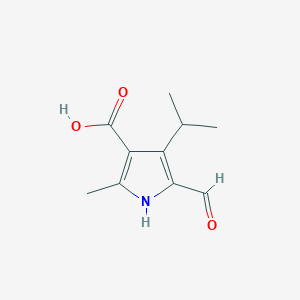
5-Formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 5-position, an isopropyl group at the 4-position, and a methyl group at the 2-position, along with a carboxylic acid group at the 3-position. It is a significant intermediate in the synthesis of various substituted pyrrole products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of aniline and malonic anhydride under controlled temperature conditions to form an acyl compound.
Oxidation-Reduction Reaction: The acyl compound is then subjected to oxidation-reduction reactions under specific conditions to yield 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products:
Oxidation: 5-carboxy-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are used in various chemical reactions and processes.
Biology:
Biological Activity: Some derivatives of this compound exhibit biological activity and are studied for their potential use in pharmaceuticals.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid
- 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (isopropyl, methyl) at various positions on the pyrrole ring distinguishes these compounds.
- Chemical Properties: These structural differences lead to variations in chemical reactivity and biological activity.
- Uniqueness: 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88307-43-1 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-formyl-2-methyl-4-propan-2-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-5(2)8-7(4-12)11-6(3)9(8)10(13)14/h4-5,11H,1-3H3,(H,13,14) |
InChI Key |
LMQRJIZGETZKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C=O)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


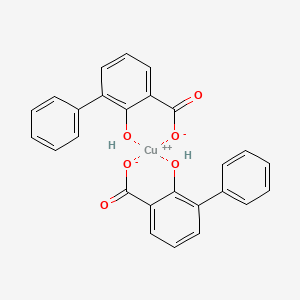
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)
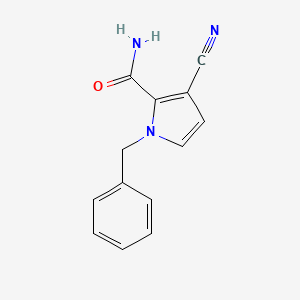
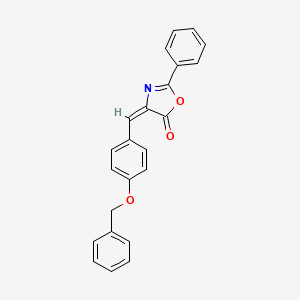
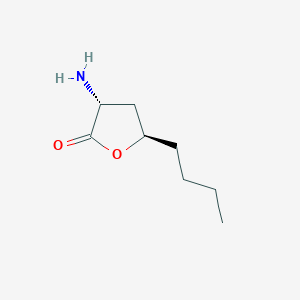
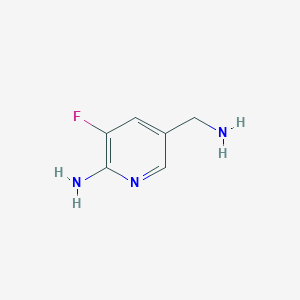
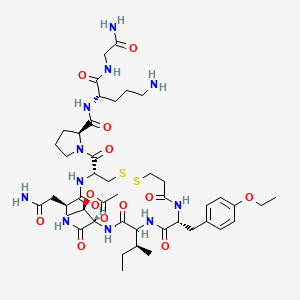
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
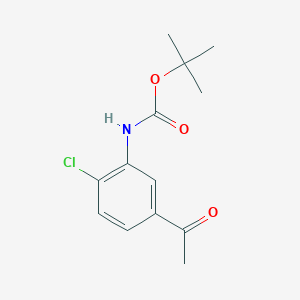
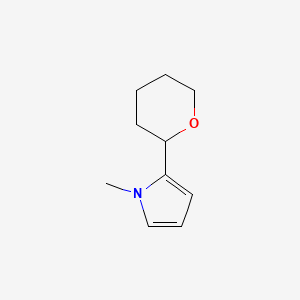
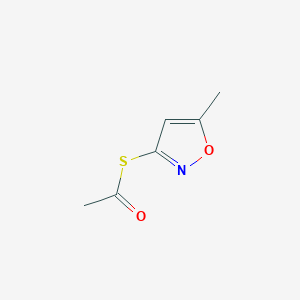
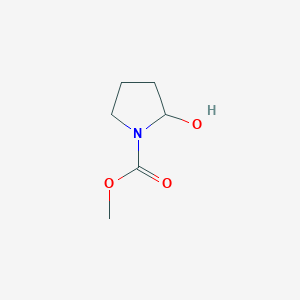
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
